REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[F:15]>CCO.O=[Pt]=O>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[F:15]
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Name
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|
Quantity
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500 mg
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Type
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reactant
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Smiles
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COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)F)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CCO
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Name
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Quantity
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50 mg
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Type
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catalyst
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Smiles
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O=[Pt]=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated with a H2 balloon overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The catalyst was filtered through Celite
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Type
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WASH
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Details
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washed with EtOH The solvent
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Type
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CUSTOM
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Details
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was removed under reduced pressure
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Name
|
|
Type
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product
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Smiles
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COC(C1=C(C(=C(C(=C1)N)N)F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |